molecular formula C14H22N2O3S2 B2422271 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane CAS No. 2310100-35-5

1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Cat. No. B2422271
CAS RN: 2310100-35-5
M. Wt: 330.46
InChI Key: YNSDRHNBLPZQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and promising pharmacological properties.

Mechanism of Action

The mechanism of action of 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane in lab experiments is its unique structure, which allows for the exploration of new pharmacological properties. However, one limitation is that the compound is relatively difficult to synthesize, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research on 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane. One direction is to explore the compound's potential as a treatment for various types of cancer. Another direction is to investigate its potential as an anti-inflammatory and analgesic agent. Additionally, further research could be done to better understand the compound's mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane involves a series of chemical reactions. The starting material for the synthesis is 2-bromo-5-methylthiophene, which is reacted with sodium hydride to form the corresponding thiolate. This thiolate is then reacted with 1,4-dibromobutane to form the intermediate compound. The intermediate compound is then reacted with tetrahydrofuran and sodium hydride to form the final product.

Scientific Research Applications

1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has been found to have potential applications in the field of medicinal chemistry. It has been shown to have activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and analgesic properties.

properties

IUPAC Name

1-(5-methylthiophen-2-yl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S2/c1-12-3-4-14(20-12)21(17,18)16-7-2-6-15(8-9-16)13-5-10-19-11-13/h3-4,13H,2,5-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSDRHNBLPZQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane

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